7-propoxy-2,3-dihydro-1H-indole

Description

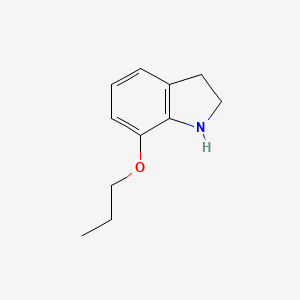

7-Propoxy-2,3-dihydro-1H-indole is a dihydroindole derivative featuring a propoxy group (-OCH2CH2CH3) at the 7-position of the partially saturated indole ring system. The 2,3-dihydro-1H-indole core reduces aromaticity compared to fully conjugated indoles, altering electronic properties and reactivity. The propoxy substituent introduces steric bulk and electron-donating effects via its ether oxygen, influencing solubility, hydrogen-bonding capacity, and metabolic stability.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

7-propoxy-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C11H15NO/c1-2-8-13-10-5-3-4-9-6-7-12-11(9)10/h3-5,12H,2,6-8H2,1H3 |

InChI Key |

GAVPHSBRTHGZAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC2=C1NCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-propoxy-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The reaction conditions typically involve refluxing the reactants in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

7-Propoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

Indole derivatives, including 7-propoxy-2,3-dihydro-1H-indole, exhibit significant biological activities. These compounds are studied for their potential therapeutic effects, particularly in the context of receptor interactions. For instance, they can act as agonists for various adrenergic receptors, which are crucial in cardiovascular and metabolic regulation .

Case Studies

Research has demonstrated that modifications to the indole structure can enhance pharmacological properties. For example, a study on structurally similar compounds showed that certain substitutions at the 7-position of the indole ring could lead to increased agonistic activity toward human beta-3 adrenergic receptors (b3-ARs) . This suggests that this compound may also possess similar or enhanced activity due to its unique propoxy substitution.

Agricultural Applications

Plant Growth Regulation

Indoles play a significant role in plant growth regulation and can serve as bioactive compounds in agricultural applications. The compound this compound may influence plant physiological processes such as root development and flowering by acting as a plant growth regulator .

Potential Uses

The ability of indoles to modulate plant growth responses makes them valuable in developing new agricultural products aimed at improving crop yields and resilience against environmental stressors.

Material Science

Chemical Stability and Reactivity

The bicyclic indole framework of this compound contributes to its stability and reactivity. This property is beneficial in synthesizing new materials with specific characteristics required for various applications .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods involving reactions that modify the indole structure while maintaining its core properties. For example, techniques involving hydrogenation or functional group transformations can yield derivatives with tailored functionalities suitable for material science applications .

Mechanism of Action

The mechanism of action of 7-propoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and properties of 7-propoxy-2,3-dihydro-1H-indole and analogs:

*Calculated molecular weight based on formula C11H15NO.

Electronic and Reactivity Differences

- Electron-Donating vs. Withdrawing Groups : The propoxy group’s ether oxygen donates electron density to the indole ring, enhancing electrophilic substitution reactivity at aromatic positions. In contrast, chloro substituents (e.g., 7-chloro analog ) deactivate the ring, directing reactions to less electron-deficient regions.

- Hydrogen Bonding : Carboxylic acid derivatives (e.g., 7-methoxy-1H-indole-3-carboxylic acid ) exhibit strong hydrogen-bonding capacity, while the propoxy ether acts primarily as a hydrogen-bond acceptor, influencing solubility and crystal packing .

Spectroscopic and Crystallographic Insights

- NMR Shifts : In related dihydroindoles, C7 substituents (e.g., methoxy, acetoxy) produce 13C-NMR signals near 109–110 ppm , suggesting similar shifts for the propoxy-substituted compound.

- Crystal Packing : Bulky substituents like phenyl groups (e.g., 7-phenyl analog ) promote π-π interactions, while flexible propoxy chains may adopt conformations that facilitate intramolecular hydrogen bonds (e.g., C-H⋯O motifs as seen in ).

Biological Activity

7-Propoxy-2,3-dihydro-1H-indole is a derivative of indole, a compound known for its diverse biological activities. Indoles and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its unique structure that allows it to interact with various biological targets. Its molecular formula is , and it possesses a propoxy group at the 7-position of the indole ring.

Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. A study focused on various indole-based compounds found that certain derivatives demonstrated selective cytotoxicity against cancer cell lines. For instance, compounds with similar structures to this compound showed IC50 values in the low micromolar range against various cancer types, including colorectal and breast cancers .

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 7a | A431 | 3.17 | Potent anticancer activity |

| 7b | HeLa | 5.16 | Significant colony suppression |

| 18c | HCT116 | <8 | Low cytotoxicity to non-cancer cells |

Antioxidant Activity

Indole derivatives are also known for their antioxidant properties. The ability of these compounds to scavenge free radicals has been attributed to their structural features. In vitro studies have shown that certain indole derivatives can significantly reduce oxidative stress markers in cells . The antioxidant activity is often measured using assays such as DPPH and ABTS radical scavenging tests.

Neuroprotective Effects

The neuroprotective potential of indole derivatives has garnered attention in recent years. Research indicates that compounds like this compound may exert protective effects against neurodegenerative disorders by modulating neurotransmitter levels and reducing neuroinflammation. This is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

Case Studies

Case Study 1: Anticancer Mechanism

A comparative study investigated the mechanisms by which indole derivatives induce apoptosis in cancer cells. The study found that compounds similar to this compound could regulate apoptotic pathways by modulating proteins such as Bcl-xL and Bax. The induction of apoptosis was confirmed through flow cytometry and Western blot analysis, demonstrating the compound's potential as an anticancer agent .

Case Study 2: Neuroprotective Mechanisms

Another study explored the neuroprotective effects of indole derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with these compounds led to a significant reduction in cell death and preserved mitochondrial function. This suggests that this compound may offer therapeutic benefits in neurodegenerative conditions by protecting neurons from oxidative damage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-propoxy-2,3-dihydro-1H-indole, and how can reaction efficiency be monitored?

- Methodological Answer : Synthesis typically involves propoxylation of 2,3-dihydro-1H-indole using a propylating agent (e.g., propyl bromide) under anhydrous conditions with a base (e.g., NaH) in THF or DMF. Reaction progress can be monitored via TLC (silica gel, hexane/ethyl acetate) or HPLC. Purification is achieved via column chromatography (silica gel, gradient elution). For analogous protocols, see synthesis routes for chloro and trifluoromethyl derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR confirm substituent positions and ring saturation. Aromatic protons appear as doublets (δ 6.5–7.5 ppm), while propoxy protons show characteristic splitting (δ 3.5–4.5 ppm).

- X-ray crystallography : Single-crystal X-ray diffraction (CuKα radiation, λ = 1.54178 Å) resolves absolute configuration. Data collection uses APEX3, and refinement employs SHELXL with riding models for hydrogen atoms .

Q. What safety protocols are critical during synthesis and handling of this compound derivatives?

- Methodological Answer : Use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid skin contact. Quench reactive intermediates (e.g., NaH) with isopropanol. Waste disposal must follow institutional guidelines for organic solvents and halogenated byproducts. For detailed protocols, refer to safety measures for analogous indoline compounds .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound derivatives be analyzed to predict crystal packing behavior?

- Methodological Answer : Use SHELXL to refine intermolecular distances (e.g., C–H⋯O bonds) and angles. Intramolecular hydrogen bonds (e.g., S(6) motifs) and intermolecular interactions (e.g., R22(12) rings) are visualized via Mercury software. For example, sulfonyl-bound phenyl rings in related compounds form dihedral angles >85° with the indole core, influencing packing .

Q. What strategies address data contradictions during crystallographic refinement of this compound derivatives?

- Methodological Answer :

- Twinning : Apply twin laws (e.g., inversion twins) using the BASF parameter in SHELXL. For compound II in , a BASF value of 0.03 resolved twinning .

- Disorder : Refine anisotropic displacement parameters for non-H atoms and apply restraints to disordered groups.

Q. How do substituent effects (e.g., propoxy) influence the electronic structure and reactivity of dihydroindoles?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. Compare with nitro or sulfonyl derivatives (): electron-withdrawing groups reduce indole ring aromaticity, altering reactivity at C3 and N1 positions .

Q. How to optimize SHELXL refinement parameters for high-accuracy structural determination of substituted dihydroindoles?

- Methodological Answer :

- Weighting scheme : Adjust using

WGHTto balance Fo² and Fc² residuals. - Restraints : Apply DFIX for bond lengths (e.g., C–H = 0.93–0.97 Å) and SIMU for thermal motion.

- Validation : Use Hirshfeld rigid-bond tests and OLEX2’s validation tools .

Q. What methodologies resolve ambiguities in assigning stereochemistry to chiral centers in dihydroindole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.